4-Hydroxy-3-Methylbenzoesäure

Übersicht

Beschreibung

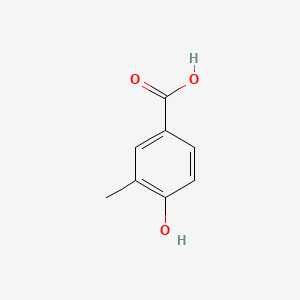

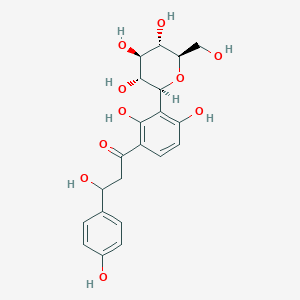

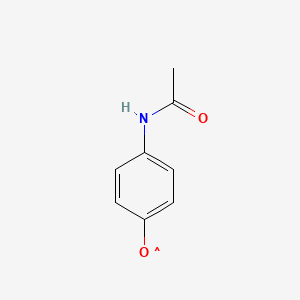

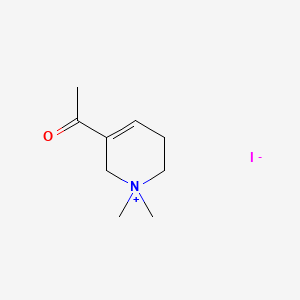

4-Hydroxy-3-methylbenzoic acid: is an organic compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol 4-hydroxy-m-toluic acid . This compound is characterized by a benzene ring substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position. It is a white to off-white solid that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Chemie: 4-Hydroxy-3-methylbenzoesäure wird als Baustein in der organischen Synthese verwendet. Es dient als Vorläufer für die Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien .

Biologie: In der biologischen Forschung wird diese Verbindung wegen ihrer potenziellen antioxidativen Eigenschaften untersucht. Es wurde als normale organische Säure in Urinproben von gesunden Personen identifiziert, was auf seine Rolle im menschlichen Stoffwechsel hinweist .

Medizin: Es werden Forschungen durchgeführt, um die potenziellen therapeutischen Anwendungen von this compound zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente mit antioxidativen und entzündungshemmenden Eigenschaften .

Industrie: Im Industriesektor wird this compound bei der Herstellung von Farbstoffen, Polymeren und anderen Spezialchemikalien eingesetzt. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, macht es zu einem wertvollen Zwischenprodukt in der chemischen Produktion .

5. Wirkmechanismus

Der Wirkmechanismus von this compound hängt hauptsächlich mit seinen antioxidativen Eigenschaften zusammen. Es kann freie Radikale abfangen und oxidativen Stress in biologischen Systemen reduzieren. Die Hydroxylgruppe am Benzolring spielt eine entscheidende Rolle bei seiner antioxidativen Aktivität, indem sie Wasserstoffatome abgibt, um reaktive Sauerstoffspezies zu neutralisieren .

Wirkmechanismus

Target of Action

It’s known that benzylic compounds, which include 4-hydroxy-3-methylbenzoic acid, typically react via an sn1 or sn2 pathway .

Mode of Action

It’s known that benzylic compounds can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, replaces a leaving group in the molecule. The exact mode of action would depend on the specific biochemical context in which the compound is acting.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Hydroxy-3-methylbenzoic acid are not well-studied. The compound’s bioavailability, how quickly and to what extent it enters systemic circulation, would depend on these properties. More research is needed to understand these aspects .

Result of Action

It’s known that the compound is a normal organic acid identified in urine specimens from a healthy population . This suggests that it might play a role in normal metabolic processes.

Biochemische Analyse

Biochemical Properties

4-Hydroxy-3-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in the metabolism of aromatic compounds, such as hydroxylases and dehydrogenases. These interactions often involve the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be further processed by the cell .

Cellular Effects

The effects of 4-Hydroxy-3-methylbenzoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. Additionally, 4-Hydroxy-3-methylbenzoic acid can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways .

Molecular Mechanism

At the molecular level, 4-Hydroxy-3-methylbenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, 4-Hydroxy-3-methylbenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-3-methylbenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxy-3-methylbenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 4-Hydroxy-3-methylbenzoic acid has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-3-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function. These threshold effects highlight the importance of dosage in determining the biological activity of 4-Hydroxy-3-methylbenzoic acid .

Metabolic Pathways

4-Hydroxy-3-methylbenzoic acid is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as hydroxylases and dehydrogenases, which catalyze the conversion of 4-Hydroxy-3-methylbenzoic acid into more polar metabolites. These metabolites can then enter various biochemical pathways, contributing to the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, 4-Hydroxy-3-methylbenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. For example, 4-Hydroxy-3-methylbenzoic acid may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of 4-Hydroxy-3-methylbenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 4-Hydroxy-3-methylbenzoic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Hydroxy-3-methylbenzoesäure kann auf verschiedene Weise synthetisiert werden. Ein gängiges Verfahren beinhaltet die Oxidation von 2,4-Xylol unter Verwendung eines Oxidationsmittels wie Kaliumpermanganat oder Chromsäure . Die Reaktion erfolgt typischerweise unter sauren Bedingungen und erfordert eine sorgfältige Kontrolle der Temperatur und Reaktionszeit, um hohe Ausbeuten zu erzielen.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von this compound die katalytische Oxidation von 3-Methylphenol (m-Kresol) unter Verwendung von Katalysatoren wie Kobalt- oder Mangansalzen beinhalten. Dieser Prozess wird oft in einem kontinuierlichen Strömungsreaktor durchgeführt, um eine effiziente Umwandlung und hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxy-3-methylbenzoesäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um 4-Hydroxy-3-methylbenzaldehyd oder This compound zu bilden.

Reduktion: Reduktionsreaktionen können es in . umwandeln.

Substitution: Die Hydroxylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromsäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Säurechloride.

Hauptprodukte gebildet:

- 4-Hydroxy-3-methylbenzaldehyd

- 4-Hydroxy-3-methylbenzylalkohol

- Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 4-Hydroxybenzoesäure

- 3-Hydroxy-4-methylbenzoesäure

- 4-Hydroxy-3-methoxybenzoesäure

Vergleich: 4-Hydroxy-3-methylbenzoesäure ist aufgrund des Vorhandenseins sowohl einer Hydroxylgruppe als auch einer Methylgruppe am Benzolring einzigartig. Diese Kombination verleiht ihr ausgeprägte chemische Eigenschaften, wie z. B. eine erhöhte Reaktivität bei Substitutionsreaktionen im Vergleich zu 4-Hydroxybenzoesäure, der die Methylgruppe fehlt . Die Methylgruppe beeinflusst auch die Löslichkeit und den Schmelzpunkt der Verbindung, wodurch sie für bestimmte industrielle Anwendungen geeignet ist .

Eigenschaften

IUPAC Name |

4-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFHNKUKQYVHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198148 | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.6 mg/mL at 100 °C | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-76-3 | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE7E9FED4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-hydroxy-3-methylbenzoic acid in the bacterial metabolism of 2,4-xylenol?

A: 4-Hydroxy-3-methylbenzoic acid is a key intermediate in the bacterial degradation pathway of 2,4-xylenol. Research indicates that the metabolism of 2,4-xylenol begins with the oxidation of the methyl group para to the hydroxyl group, yielding 4-hydroxy-3-methylbenzoic acid. [] This compound is then further metabolized through a series of enzymatic reactions, eventually leading to the formation of β-oxoadipic acid. []

Q2: Which enzymes are involved in the formation and further metabolism of 4-hydroxy-3-methylbenzoic acid during 2,4-xylenol degradation?

A: While the specific enzymes responsible for the initial oxidation of 2,4-xylenol to 4-hydroxy-3-methylbenzoic acid haven't been fully characterized, research suggests the involvement of oxygenase enzymes. [] Further metabolism of 4-hydroxy-3-methylbenzoic acid involves its oxidation to 4-hydroxyisophthalic acid, a reaction requiring NADH as a cofactor. [] Subsequently, 4-hydroxyisophthalic acid is converted to β-oxoadipic acid via a pathway that may involve protocatechuic acid as an intermediate and utilize both NADH and NADPH as cofactors. []

Q3: Can 4-hydroxy-3-methylbenzoic acid be formed from compounds other than 2,4-xylenol?

A: Yes, research demonstrates that 4-hydroxy-3-methylbenzoic acid can also be formed during the anaerobic degradation of o-cresol by a specific bacterial consortium. [] In this pathway, o-cresol undergoes carboxylation at the para position relative to the hydroxyl group, leading to the transient formation of 4-hydroxy-3-methylbenzoic acid. [] This compound is then further dehydroxylated to form 3-methylbenzoic acid. []

Q4: What spectroscopic data is available for 4-hydroxy-3-methylbenzoic acid?

A: Vibrational spectroscopic data for 4-hydroxy-3-methylbenzoic acid has been obtained using FT-Raman and FTIR spectroscopy. [] These studies provided detailed information about the molecule's vibrational modes, which were further analyzed using DFT calculations to assign the observed spectral bands. [] This data can be valuable for identifying and characterizing 4-hydroxy-3-methylbenzoic acid in various samples.

Q5: Have there been any computational studies on 4-hydroxy-3-methylbenzoic acid?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic properties and vibrational modes of 4-hydroxy-3-methylbenzoic acid. [] These studies have provided insights into the molecule's HOMO-LUMO interactions, which are relevant for understanding its potential biological activity. [] Additionally, Mulliken charge analysis and molecular electrostatic potential (MEP) studies have been conducted to further characterize the electronic structure and properties of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)

![3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B1219507.png)